
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the CAS Number: 2091543-20-1 . It has a molecular weight of 352.38 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2-chloro-5-(trifluoromethyl)benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide” is 1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide” are not available, benzylic compounds are known to undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide” has a refractive index of n20/D 1.492 (lit.) . It has a boiling point of 69 °C/4 mmHg (lit.) and a density of 1.565 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Agrochemicals
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide: is utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of trifluoromethylpyridines . These compounds are essential in creating pesticides that protect crops from pests. The trifluoromethyl group enhances the biological activity of these chemicals, making them more effective in pest control.
Pharmaceutical Industry
This compound finds applications in the pharmaceutical industry due to its role in synthesizing active ingredients for medications . It’s involved in the creation of sedatives, antibiotics, and cancer treatment drugs. The trifluoromethyl group in the compound contributes to the pharmacological activity of these drugs.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide serves as a derivatization reagent. It’s used in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is crucial for genetic research and diagnostics.
Synthesis of Non-Peptidic Neurokinin NK1 Receptor Antagonist
The compound is employed in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists . These antagonists are potential therapeutic agents for treating depression, anxiety, and other neurological disorders.
Organic Synthesis
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide: is frequently used in organic synthesis due to its reactivity and the unique properties of the trifluoromethyl group . It’s a valuable building block for constructing complex organic molecules.
Development of Fluorinated Organic Chemicals
The compound contributes to the development of fluorinated organic chemicals, which are increasingly important in various fields such as materials science, catalysis, and electronics . The presence of fluorine atoms significantly alters the physical properties of materials, leading to novel applications.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide is the carbon atoms in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule . The bromine atoms in the compound make it a good leaving group, facilitating the nucleophilic substitution .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one attached to a boron atom and the other to a halogen atom . The compound, as a halogenated reagent, participates in this pathway by providing a carbon atom for the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond. This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, with polar aprotic solvents often being the most effective .
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chloro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQDWWKXGMVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

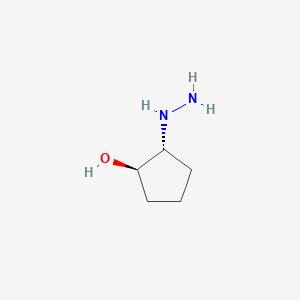

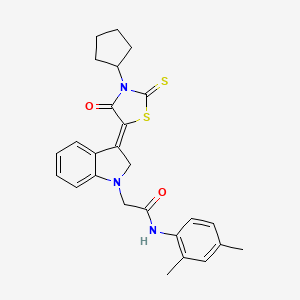
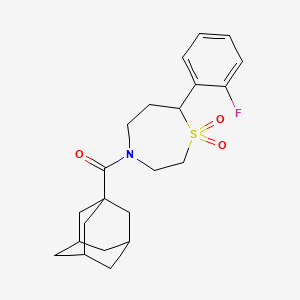

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)
![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)
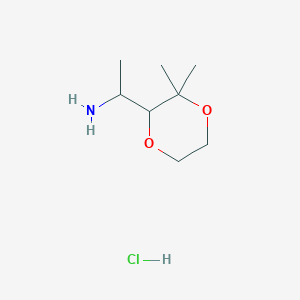
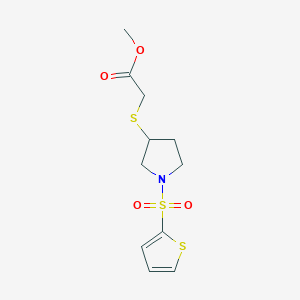
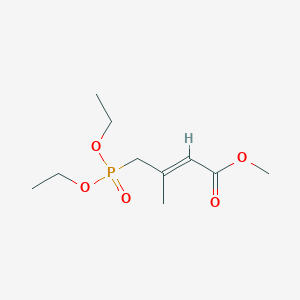
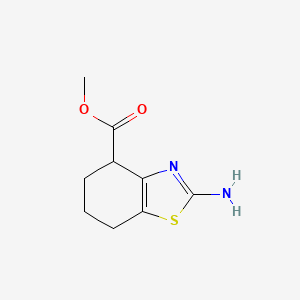
![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)